N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and drug development. Its unique structure combines an oxalamide backbone with various functional groups, making it a candidate for various biological applications. The compound's IUPAC name reflects its intricate structure, which includes a dimethoxyphenyl group and a morpholinoethyl moiety.
This compound can be sourced from chemical suppliers specializing in research-grade chemicals. BenchChem and EvitaChem are examples of platforms where such compounds may be available for purchase, often for non-human research purposes.
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is classified as an oxalamide derivative. Oxalamides are known for their potential biological activity, including enzyme inhibition and interaction with various biological targets. This compound falls under the category of synthetic organic compounds used primarily in pharmaceutical research and development.
The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves several key steps:
Methods:
Technical Details:
The reaction conditions must be optimized to achieve high yields and purity, often requiring careful monitoring of temperature and reaction time. The use of high-purity reagents is critical in industrial settings to ensure the quality of the final product.
The molecular structure of N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide can be represented by its molecular formula . The compound features:
Key data points include:
COC1=CC(=C(C=C1OC)C(=O)NCCN2CCOCC2)N(C(=O)NCCN3C=CC=C3)C
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide can participate in various chemical reactions:
Types of Reactions:
Technical Details:
The specific products formed depend on the reagents and conditions applied during these reactions, which can be tailored for desired outcomes in synthetic pathways.
The mechanism of action for N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with biological targets such as enzymes or receptors:
Process:
Data:
Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, suggesting that this compound may also have therapeutic potential .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) used to confirm structure and purity during synthesis .
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide has several scientific applications:
Scientific Uses:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8